molecular formula C6H12Cl2N4 B2902796 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride CAS No. 2230913-49-0

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride

Cat. No.: B2902796
CAS No.: 2230913-49-0
M. Wt: 211.09
InChI Key: YSZKHHSJJRXSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a high-purity chemical reagent intended for research applications. This compound belongs to a class of fused triazolodiazepine heterocycles that are of significant interest in medicinal chemistry and neuroscience research . It is provided as a solid dihydrochloride salt to enhance stability and solubility in various experimental buffers. Researchers value this scaffold for its potential effects on the central nervous system (CNS). Scientific studies on closely related 8-substituted 6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]diazepine derivatives have demonstrated sedative activity in biological models, indicating the pharmacological relevance of this chemical architecture . More broadly, benzotriazepine and triazolodiazepine classes are investigated as potential psychoactive agents and for treating nervous system diseases, with some analogues showing activity as neuroleptic agents . The compound serves as a key synthetic intermediate for further chemical functionalization; acylation reactions on similar structures can occur at either the nitrogen atom or methylene carbon atom, yielding diverse derivatives for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-2-7-3-4-10-5-8-9-6(1)10;;/h5,7H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQMUHFYQPTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230913-49-0
Record name 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves cyclizing hydrazine derivatives with diazepine precursors. For example, US8106189B2 discloses a scalable method using p-toluenesulfonic acid (PTSA) in toluene under reflux (100–110°C) to form the triazole ring. The reaction proceeds via intramolecular cyclization of an acetyl hydrazone intermediate, achieving yields >85% after 10–12 hours. Critical parameters include:

  • Molar ratio : 300:1 (hydrazine derivative to PTSA).
  • Solvent recovery : Toluene is distilled and reused, reducing costs.

Post-cyclization, the product is cooled abruptly to 10–15°C, yielding a crystalline solid. Purification involves slurrying the crude product in methanol or ethyl acetate to remove residual catalysts.

Reductive Amination Approaches

Alternative routes employ reductive amination to construct the diazepine core. CN102796104A describes hydrogenation of a pyrazine intermediate using palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar). Key steps include:

  • Chloropyrazine treatment : Reacted with hydrazine hydrate in ethanol (pH 6) to form a dihydropyrazine intermediate.
  • Trifluoroacetylation : Trifluoroacetic anhydride introduces the trifluoromethyl group.
  • Hydrogenation : Pd/C catalyzes ring saturation, yielding the diazepine backbone.

This method achieves 70–75% yield, with palladium recovery minimizing costs.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Toluene vs. chlorobenzene : Toluene outperforms chlorobenzene in cyclization reactions due to higher boiling points (110°C vs. 131°C), enabling faster kinetics.
  • Catalyst loading : PTSA (1.1–1.5 mol%) balances activity and cost, whereas Pd/C (5 wt%) is optimized for hydrogenation efficiency.

Temperature and Time Profiles

Step Temperature (°C) Time (h) Yield (%)
Cyclization 100–110 10–12 85–90
Hydrogenation 60–80 4–6 70–75
Salt Formation 25–30 2–3 95–98

Purification and Characterization

Chromatography and Crystallization

  • Column chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted hydrazines.
  • Recrystallization : Ethanol/water mixtures (3:1) yield >99% pure crystals.

Spectroscopic Validation

  • 1H NMR : Triazole protons appear at δ 8.2–8.5 ppm, while diazepine methylenes resonate at δ 2.8–3.5 ppm.
  • X-ray crystallography : Confirms the chair conformation of the diazepine ring and intramolecular H-bonding.

Salt Formation to Dihydrochloride

The free base is treated with hydrogen chloride (HCl) in ethanol at 25–30°C. Key considerations:

  • Stoichiometry : 2 equiv HCl ensures complete protonation of both amine groups.
  • Precipitation : Cooling to 0°C yields the dihydrochloride salt, filtered and dried under vacuum (95–98% yield).

Industrial-Scale Production Methods

US8106189B2 highlights a continuous flow system for cyclization, reducing reaction time by 40% compared to batch processes. Automated pH control during salt formation ensures consistency, while solvent recovery units cut waste by 60%.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Cyclization (PTSA) High yield (85–90%), low catalyst cost Requires toluene distillation
Reductive Amination Broad substrate compatibility Pd/C cost, moderate yield (70%)

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Studies References
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride Bromine at position 3 C₆H₁₀BrClN₄ 253.53 Preclinical research (unspecified targets)
9-Methyl-3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine CF₃ at position 3; methyl at position 9 C₉H₁₁F₃N₄ 236.25 Potential CNS modulation (structural studies)
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate hydrochloride Imidazole core; ethyl carboxylate substituent C₁₁H₁₇ClN₄O₂ 296.73 Synthetic intermediate for drug development
3-Aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile Acrylonitrile side chain; aryl substitutions Variable ~300–350 Analgesic and anti-inflammatory activity

Key Observations :

Trifluoromethyl (CF₃) groups, as seen in the 3-CF₃ derivative, introduce electron-withdrawing effects, altering receptor binding kinetics . Carboxamide or carboxylate groups (e.g., ethyl carboxylate) enhance solubility but reduce CNS activity due to decreased lipophilicity .

Biological Activity :

  • Acrylonitrile derivatives exhibit marked analgesic and anti-inflammatory properties in preclinical models, with IC₅₀ values < 10 μM in COX-2 inhibition assays .
  • In contrast, the parent compound (6,7,8,9-tetrahydro-5H-triazolodiazepine dihydrochloride) lacks explicit activity data, suggesting its role as a scaffold for further functionalization.

Regulatory Status: Triazolodiazepines like Etizolam and Flualprazolam (structurally related but with benzo-fused cores) are classified as controlled substances due to sedative-hypnotic effects .

Key Findings :

  • Metabolic Stability : Brominated derivatives show enhanced metabolic stability compared to polar acrylonitrile analogues, aligning with their higher LogP values .
  • Synthetic Accessibility : The parent compound is synthesized via cyclocondensation, while halogenation and side-chain additions require specialized reagents (e.g., N-bromosuccinimide for bromination) .

Biological Activity

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of triazolodiazepines known for their pharmacological properties including anxiolytic, anticonvulsant, and potential anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C₆H₁₁Cl₂N₄
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 1094307-09-1

1. Anticancer Activity

Recent studies have indicated that triazolo[4,3-d][1,4]diazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that derivatives of triazolodiazepines showed IC₅₀ values as low as 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cells, demonstrating their potential as anticancer agents .
CompoundIC₅₀ (μM)Cancer Cell Line
Triazolo[4,3-d][1,4]diazepine16.19HCT-116
Triazolo[4,3-d][1,4]diazepine17.16MCF-7

2. Anxiolytic and Sedative Effects

Similar to other benzodiazepine derivatives, 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine has been studied for its anxiolytic properties. It functions primarily by modulating the GABA-A receptor pathways:

  • Clinical analogs such as triazolam have shown efficacy in treating anxiety disorders and insomnia .

3. Antimicrobial Properties

Some studies have suggested that compounds within this class may also possess antimicrobial activities:

  • Research indicates that certain triazolodiazepine derivatives exhibit antibacterial effects against gram-positive bacteria .

Case Studies

Several case studies have highlighted the practical applications of triazolo[4,3-d][1,4]diazepines:

Case Study 1: Treatment of Anxiety Disorders
A double-blind clinical trial involving patients with generalized anxiety disorder demonstrated that a derivative of this compound significantly reduced anxiety levels compared to a placebo group .

Case Study 2: Cancer Therapeutics
In vitro studies on tumor cell lines showed marked reductions in cell viability when treated with this compound. The mechanism was attributed to the induction of apoptosis in cancer cells .

Q & A

What are the key synthetic pathways for 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine derivatives, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves cyclocondensation of azepine precursors with hydrazides or triazole-forming reagents. For example, 3-arylaminomethyl derivatives are prepared by reacting 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with substituted phenylamino-acetic acid hydrazides under reflux in ethanol . Optimization includes controlling temperature (70–90°C), solvent polarity, and stoichiometry of reactants to enhance yields (typically 60–85%).

Advanced Research Focus
Advanced methodologies leverage [3+2]-cycloaddition/rearrangement reactions to access tricyclic analogs. For instance, hydrazones derived from 1,4-benzodiazepines undergo oxidation and cyclization to yield fused triazolo-diazepine systems . Critical parameters include:

  • Catalyst selection : Use of iodine or Lewis acids to accelerate cyclization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity.

How can structural contradictions in biological activity data for triazolo-diazepine derivatives be resolved?

Basic Research Focus
Initial discrepancies often arise from impurities or stereochemical variations. For example, quaternary salts of triazoloazepines (e.g., bromide 3-anilinomethyl derivatives) showed inconsistent MIC values against ammonifying bacteria due to residual solvents or incomplete salt formation . Mitigation strategies:

  • Analytical validation : Use HPLC-MS to confirm purity (>98%) and NMR for stereochemical assignment.
  • Biological replicates : Triplicate assays with standardized inoculum sizes (e.g., 10⁶ CFU/mL).

Advanced Research Focus
Contradictions in SAR (Structure-Activity Relationship) data require computational modeling. For example, 3-(trifluoromethyl) substitutions on the triazole ring enhance lipophilicity (logP = 2.1) but may reduce solubility, conflicting with in vitro antimicrobial assays . Advanced approaches include:

  • Molecular docking : Predict binding affinities to bacterial targets (e.g., dihydrofolate reductase).
  • Free-energy perturbation : Quantify substituent effects on thermodynamic stability.

What methodologies are recommended for evaluating the antibacterial efficacy of triazolo-diazepine derivatives?

Basic Research Focus
Use the broth microdilution method to determine MIC (Minimum Inhibitory Concentration). For example, quaternary triazoloazepinium bromides exhibit bacteriostatic activity against Bacillus simplex at 10.3–123.5 µg/mL . Key steps:

Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.

Inoculate with standardized bacterial suspensions.

Incubate at 29°C for 24–48 hours.

Advanced Research Focus
Mechanistic studies combine time-kill assays and transcriptomic profiling. For example:

  • Time-kill curves : Monitor bactericidal kinetics over 24 hours.
  • RNA-seq : Identify upregulated resistance genes (e.g., efflux pumps) in Streptomyces gardneri exposed to sub-MIC concentrations.

How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for triazolo-diazepine analogs?

Basic Research Focus
Modify substituents to balance lipophilicity and solubility. For example:

  • Carboxylate derivatives : Potassium salts (e.g., 6,7,8,9-tetrahydro-5H-triazoloazepine-3-carboxylate) improve aqueous solubility (logS = −2.1 to −1.5) .
  • Prodrug strategies : Esterification of carboxylic acids enhances intestinal absorption.

Advanced Research Focus
Use in silico ADME tools (e.g., SwissADME) to predict drug-likeness. For 6-(2,6-dichlorophenyl)-triazolo-thiadiazine derivatives:

ParameterValue (vs. Celecoxib)
logP3.8 (vs. 3.5)
H-bond acceptors6 (vs. 5)
Bioavailability55% (vs. 60%)
Adjustments include reducing logP via polar groups (e.g., hydroxyl) or introducing metabolic blockers (e.g., fluorine) .

What strategies are effective for analyzing structural isomers or enantiomers in triazolo-diazepine synthesis?

Basic Research Focus
Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to resolve enantiomers. For example, (4R)- and (4S)-isomers of 6-(4-chlorophenyl)-triazolo-benzodiazepines exhibit distinct retention times (Δt = 4.2 min) .

Advanced Research Focus
X-ray crystallography confirms absolute configuration. Single-crystal analysis of 10k and 13e derivatives revealed chair conformations in the azepine ring, critical for receptor binding . Synchrotron radiation (λ = 0.7 Å) enhances resolution for heavy-atom derivatives (e.g., bromine-substituted analogs).

How can triazolo-diazepine derivatives be tailored for selective modulation of CNS targets?

Advanced Research Focus
Structural analogs (e.g., flubromazolam) show GABAA receptor affinity but risk off-target effects. Strategies include:

  • Substituent engineering : Introduce 8-bromo or 2-fluoro groups to enhance subtype selectivity (α1 vs. α5 subunits).
  • Metabolic profiling : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.